molecular formula C20H21ClN2O3 B11605359 3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11605359
M. Wt: 372.8 g/mol
InChI Key: OKUKSUSIOFHIKJ-UHFFFAOYSA-N
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Description

3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine-2,5-diones. This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-chlorobenzylamino group and a 4-propoxyphenyl group. Pyrrolidine-2,5-diones are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of maleic anhydride with aromatic amines, followed by cyclization. The reaction conditions often include the use of thionyl chloride (SOCl2) to facilitate the formation of the pyrrolidine ring . The specific steps are as follows:

    Reaction of Maleic Anhydride with Aromatic Amines: This step involves the opening of the maleic anhydride ring to form (Z)-4-oxo-4-(arylamino)but-2-enoic acid.

    Cyclization: The intermediate is then cyclized using thionyl chloride to form the pyrrolidine-2,5-dione ring.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(4-Chlorobenzyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-chlorobenzylamino and 4-propoxyphenyl groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H21ClN2O3

Molecular Weight

372.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methylamino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C20H21ClN2O3/c1-2-11-26-17-9-7-16(8-10-17)23-19(24)12-18(20(23)25)22-13-14-3-5-15(21)6-4-14/h3-10,18,22H,2,11-13H2,1H3

InChI Key

OKUKSUSIOFHIKJ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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